

5-(Diisopropylamino)amylamine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

Cat. No.: B1334337

[Get Quote](#)

Compound Identification and Core Hazard Profile

5-(Diisopropylamino)amylamine, also known as N,N-Diisopropyl-1,5-pentanediamine, is a diamine compound used in chemical synthesis.^{[1][2][3]} Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical and Identification Data

Property	Value	Source
Chemical Name	N,N-Diisopropyl-1,5-pentanediamine	[2] [3]
Synonyms	5-(Diisopropylamino)amylamine, 5-(Diisopropylamino)pentylamine	[2]
CAS Number	209803-40-7	[2] [3] [4]
Molecular Formula	C ₁₁ H ₂₆ N ₂	[2] [3] [4]
Molecular Weight	186.34 g/mol	[3] [4] [5]

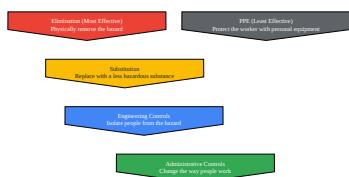
| Appearance | Liquid |[\[5\]](#) |

The primary risks associated with this compound stem from its corrosive nature, a common trait for amines. The hazard profile, aggregated from supplier safety data, dictates the stringent handling procedures that follow.[\[3\]](#)[\[6\]](#)

Table 2: GHS Hazard Profile

Pictogram(s)	Signal Word	Hazard Statements
--------------	-------------	-------------------

|


 alt text

| Danger | H314: Causes severe skin burns and eye damage.[\[3\]](#)[\[6\]](#) H318: Causes serious eye damage.[\[6\]](#) |

The causality behind this classification lies in the compound's chemical structure. The amine functional groups are basic and can readily react with biological tissues, leading to chemical burns and irreversible tissue damage upon contact.

A Risk Mitigation Framework: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. This guide is structured around the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. The causality is simple: it is always better to remove a hazard or isolate people from it than to rely solely on a barrier like gloves.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls for risk management.

For **5-(Diisopropylamino)amylamine**, elimination or substitution may not be feasible in a research context. Therefore, this guide focuses on robust Engineering Controls, Administrative Controls, and PPE.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. Their primary advantage is that they provide protection passively, without requiring specific actions from the user.

- Chemical Fume Hood: All work involving the transfer, weighing, or reaction of **5-(Diisopropylamino)amylamine** must be conducted inside a certified chemical fume hood. [7][8] The hood contains vapors and protects the user from inhalation and splashes.
 - Causality: The compound is corrosive and its vapors can be irritating.[7][8] A fume hood maintains negative pressure, ensuring that any vapors are immediately drawn away from the user's breathing zone and exhausted safely.
- Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[9]
- Safety Showers and Eyewash Stations: These must be located within a 10-second, unobstructed travel distance from the workstation.[8] Regular testing (weekly) is mandatory to ensure functionality.
 - Causality: Due to the severe and rapid damage caused by corrosive amines, immediate and copious flushing with water is the most critical first aid measure to minimize injury.[9]

Standard Operating Procedure (SOP) for Handling

This protocol is a self-validating system for the routine handling of **5-(Diisopropylamino)amylamine**.

Experimental Protocol: Weighing and Transfer

- Pre-Operation Safety Check:
 - Confirm the chemical fume hood's certification is current and the airflow monitor indicates normal operation.
 - Ensure the work area is clear of clutter.
 - Verify the location of the nearest safety shower, eyewash, and spill kit.
 - Don all required PPE as specified in Section 5.
- Staging:

- Place all necessary equipment (beakers, spatulas, graduated cylinders, wash bottles with appropriate solvent) inside the fume hood before retrieving the reagent container. This minimizes movement in and out of the hood.
- Ground and bond the receiving container and the primary container to prevent static discharge, as related amines can be flammable.[7][10]
- Reagent Handling:
 - Before opening, allow the container to reach room temperature to prevent moisture condensation.
 - Slowly open the container inside the fume hood to safely vent any pressure buildup.
 - Use only compatible tools (e.g., glass, stainless steel) for transfer.
 - Dispense the required amount slowly and carefully to avoid splashing.
 - Securely cap the primary container immediately after use.
- Post-Operation Cleanup:
 - Decontaminate any surfaces inside the fume hood that may have been exposed.
 - Carefully clean all equipment used.
 - Remove PPE in the correct order (gloves last) to prevent self-contamination.
 - Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the controls described above. The selection of appropriate PPE is critical.

- Eye and Face Protection: Chemical splash goggles are mandatory.[11] Due to the severe corrosive nature of the compound, a full-face shield must be worn over the goggles

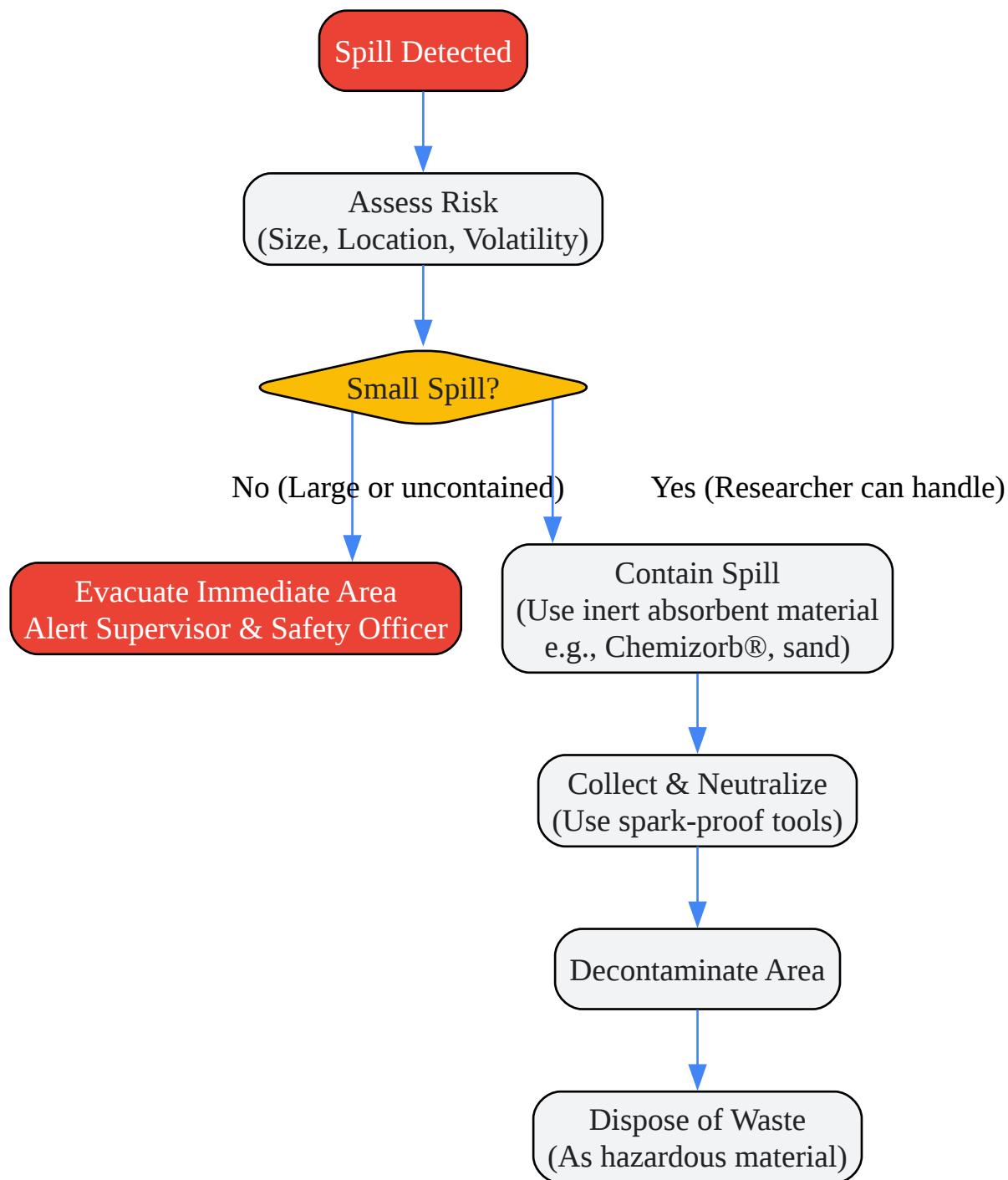
whenever there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[8][12]

- Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against corrosive splashes or vapors. A face shield protects the entire face from direct splashes.[13]
- Skin Protection:
 - Gloves: Handle with gloves.[12] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use. For prolonged work or direct immersion, consult the glove manufacturer's chemical resistance data. Double-gloving is a prudent measure. Dispose of contaminated gloves immediately and wash hands.[12]
 - Lab Coat/Apron: A flame-retardant, chemical-resistant lab coat is required.[9] For larger-scale operations, a chemically impervious apron should be worn over the lab coat.
- Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Emergency Response Protocols

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Table 3: Emergency First Aid Measures


Exposure Route	Action	Source(s)
Eye Contact	<p>Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.</p> <p>Remove contact lenses if present and easy to do.</p> <p>Seek immediate medical attention from an ophthalmologist.</p>	[8][9][11]
Skin Contact	<p>Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.</p>	[9][14]
Inhalation	<p>Move victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.</p>	[8][9][11]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[8][9][11][14] |

- Causality for "Do NOT Induce Vomiting": Inducing vomiting after ingesting a corrosive substance can cause a second round of damage to the esophagus and mouth.[9][15]

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential.

[Click to download full resolution via product page](#)

Caption: Decision workflow for spill response.

Spill Cleanup Protocol

- Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[9][16]
Alert your supervisor.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]
- Contain: Cover drains and contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[9]
- Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7][16]
- Decontaminate: Clean the spill area thoroughly.
- Disposal: Dispose of the waste container through your institution's hazardous waste management program.[9]

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9][14]
 - Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and acids.[8]
 - The storage area should be secured and accessible only to authorized personnel.[9]
- Disposal:
 - Dispose of unused material and its container at an approved waste disposal plant.[7][9] Do not allow the product to enter drains.[9]
 - All disposal practices must be in compliance with federal, state, and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Diisopropylamino)amylamine, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 2. scbt.com [scbt.com]
- 3. N',N'-di(propan-2-yl)pentane-1,5-diamine | C11H26N2 | CID 3790585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(DIISOPROPYLAMINO)AMYLAMINE | 209803-40-7 [m.chemicalbook.com]
- 5. 5-(ジイソプロピルアミノ)アミルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,N-Diisopropyl-1,5-pentanediamine, 97%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. opcw.org [opcw.org]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-(Diisopropylamino)amylamine safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334337#5-diisopropylamino-amylamine-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com